N-methyl-2-oxopropane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

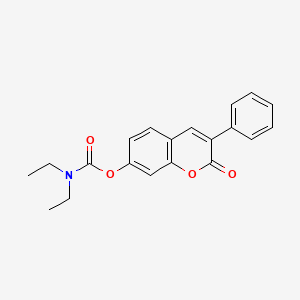

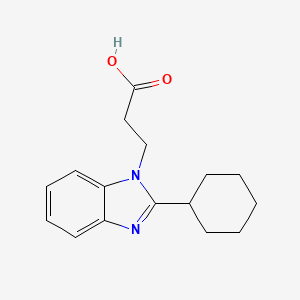

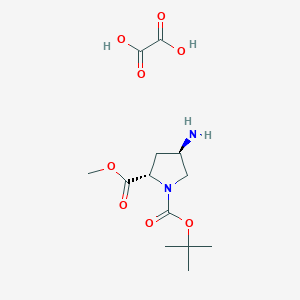

N-methyl-2-oxopropane-1-sulfonamide is a chemical compound with the molecular formula C4H9NO3S and a molecular weight of 151.18 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of N-methyl-2-oxopropane-1-sulfonamide consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The InChI code for this compound is 1S/C4H9NO3S/c1-4(6)3-9(7,8)5-2/h5H,3H2,1-2H3 .Physical And Chemical Properties Analysis

N-methyl-2-oxopropane-1-sulfonamide is a powder with a melting point of 48-50 degrees Celsius .Aplicaciones Científicas De Investigación

Organic Synthesis Applications

Cycloaddition and Annulation Reactions : N-methyl-2-oxopropane-1-sulfonamide derivatives are utilized in cycloaddition and annulation reactions. For instance, AlCl3-promoted formal [2 + 3]-cycloaddition with N-benzylic sulfonamides yields highly stereoselective indane derivatives, demonstrating the use of cyclopropane diesters in constructing complex organic frameworks (Zhu et al., 2014). Similarly, Sc(OTf)3-catalyzed annulation of donor-acceptor cyclopropanes with ynamides provides cyclopentene sulfonamides, showcasing the versatility of sulfonamides in synthetic chemistry (Mackay et al., 2014).

Sulfonamide Synthesis : Novel methods for synthesizing sulfonamides, essential in pharmaceuticals and agrochemicals, have been developed. Electrochemical oxidative coupling of amines and thiols presents an environmentally friendly approach for producing sulfonamides, emphasizing sustainable chemistry practices (Laudadio et al., 2019).

Material Science Applications

- Polymer Synthesis : N-methyl-2-oxopropane-1-sulfonamide derivatives contribute to the development of novel polymeric materials. For example, locally and densely sulfonated poly(ether sulfone)s have been prepared for fuel cell applications, demonstrating the role of sulfonamides in enhancing proton conduction in polymers (Matsumoto et al., 2009).

Environmental Studies

- Perfluorinated Sulfonamides : Studies on perfluorinated sulfonamides, including N-methyl-2-oxopropane-1-sulfonamide derivatives, in indoor and outdoor air and dust have shed light on their occurrence, partitioning, and potential human exposure risks. These compounds, used in various consumer products, demonstrate the environmental persistence and exposure pathways of sulfonamides (Shoeib et al., 2005).

Safety And Hazards

The safety information for N-methyl-2-oxopropane-1-sulfonamide indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

N-methyl-2-oxopropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S/c1-4(6)3-9(7,8)5-2/h5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGJYIXRQSXMFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CS(=O)(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-oxopropane-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid](/img/structure/B2733281.png)

![3-(2-Chlorophenoxy)-4-(3-methoxyphenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2733282.png)

![N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2733283.png)

![(2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2733286.png)

![{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B2733298.png)